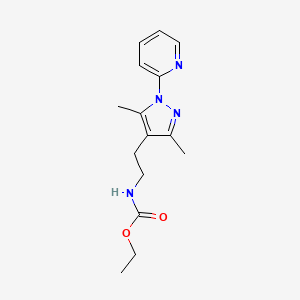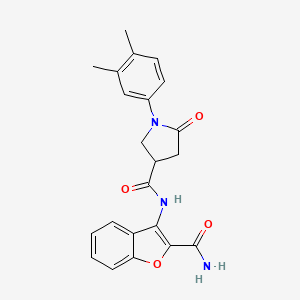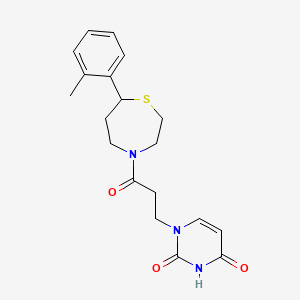
3,5-Difluoro-4-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-formylphenylboronic acid is a derivative of boronic acid, widely employed in various scientific applications. This compound is particularly significant in organic synthesis and biochemical research due to its unique chemical properties . Its molecular formula is C7H5BF2O3, and it has a molecular weight of 185.92 g/mol .
Mecanismo De Acción
Target of Action
3,5-Difluoro-4-formylphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling and are often targets for cancer therapy .
Mode of Action
The compound is also used in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the compound, as an organoboron reagent, participates in a transmetalation process with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its stability and the relatively mild reaction conditions of the suzuki–miyaura cross-coupling .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of these, as well as the temperature and solvent, can significantly affect the reaction’s efficiency . Additionally, the compound should be handled in a well-ventilated place and personal protective equipment should be used to avoid contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
It is known that boronic acids, such as 3,5-Difluoro-4-formylphenylboronic acid, are often used as reactants in the preparation of various biochemical compounds . For example, they are used in the preparation of pyrazolopyrimidinamine derivatives, which act as tyrosine and phosphinositide kinase inhibitors . These inhibitors can interact with enzymes and proteins, altering their function and potentially influencing biochemical reactions.
Cellular Effects
It is plausible that the compound could influence cell function through its role in the synthesis of kinase inhibitors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron compounds to palladium, which could potentially influence the activity of biomolecules and alter gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that boronic acids are generally stable and readily prepared , suggesting that this compound may also exhibit these properties.
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. As a boronic acid derivative, it may be involved in reactions with diols, a common class of organic compounds that includes sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-formylphenylboronic acid typically involves the reaction of 3,5-difluorobenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-formylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield carboxylic acids or other oxidized derivatives .
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the formyl group and has only one fluorine atom.
4-Formylphenylboronic acid: Similar but without the fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains trifluoromethyl groups instead of fluorine atoms, leading to different reactivity and applications.
Uniqueness
3,5-Difluoro-4-formylphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group, which enhance its reactivity and specificity in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in biochemical research .
Propiedades
IUPAC Name |
(3,5-difluoro-4-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZOKATWICIEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C=O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2978307.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2978313.png)
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)



![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)


